![molecular formula C11H15F2NO2 B1418623 [2-(Difluoromethoxy)-4-propoxyphenyl]methanamine CAS No. 1155117-39-7](/img/structure/B1418623.png)
[2-(Difluoromethoxy)-4-propoxyphenyl]methanamine
Overview
Description
[2-(Difluoromethoxy)-4-propoxyphenyl]methanamine: is an organic compound characterized by the presence of difluoromethoxy and propoxy groups attached to a phenyl ring, with a methanamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Difluoromethoxy)-4-propoxyphenyl]methanamine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Difluoromethoxy Group: This can be achieved through difluoromethylation reactions, where difluoromethylating agents such as ClCF2H are used to introduce the difluoromethoxy group onto a phenol derivative.
Introduction of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by a propoxy group.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the methanamine group to a primary amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are used under appropriate conditions.
Major Products
Oxidation: Imines, nitriles
Reduction: Primary amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
[2-(Difluoromethoxy)-4-propoxyphenyl]methanamine: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of [2-(Difluoromethoxy)-4-propoxyphenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions . The propoxy group may contribute to the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
[2-(Trifluoromethoxy)-4-propoxyphenyl]methanamine: Similar structure but with a trifluoromethoxy group, which may alter its reactivity and binding properties.
[2-(Difluoromethoxy)-4-ethoxyphenyl]methanamine: Similar structure but with an ethoxy group, affecting its lipophilicity and biological activity.
[2-(Difluoromethoxy)-4-propoxyphenyl]ethanamine: Similar structure but with an ethanamine group, influencing its chemical and biological properties.
Uniqueness
Properties
IUPAC Name |
[2-(difluoromethoxy)-4-propoxyphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2/c1-2-5-15-9-4-3-8(7-14)10(6-9)16-11(12)13/h3-4,6,11H,2,5,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAFZOAXNVPGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)CN)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


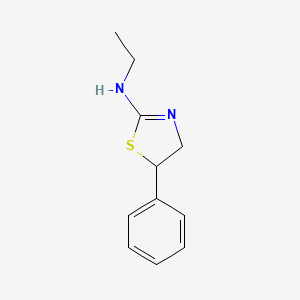
![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1418543.png)
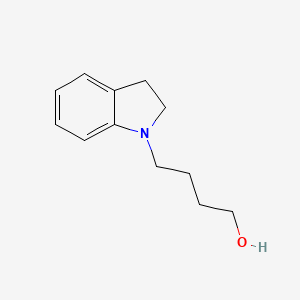
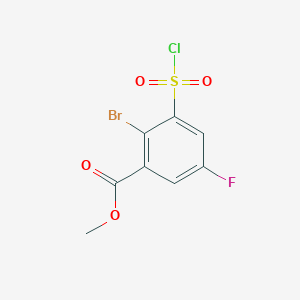
![2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid](/img/structure/B1418548.png)

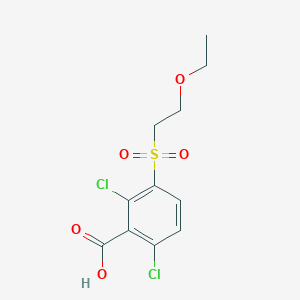
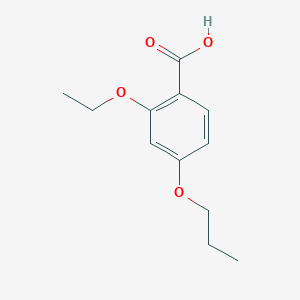
![1-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid](/img/structure/B1418554.png)
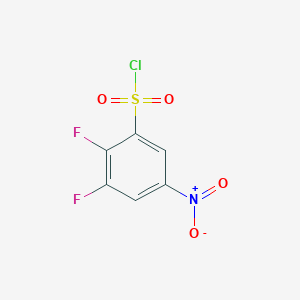
![1-Chloro-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1418558.png)
![4-[(Ethanesulfonyl)methyl]aniline](/img/structure/B1418560.png)
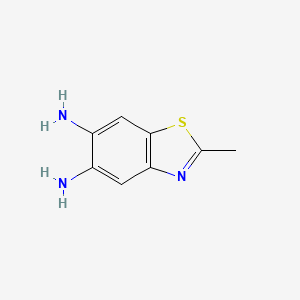
![5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1418563.png)
